4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring substituted with a 6-methylpyrimidinyl group and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the 6-methylpyrimidinyl group. The final step involves the coupling of the morpholine moiety to the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: Similar structure with a thiomorpholine moiety instead of morpholine.
1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid: Lacks the morpholine moiety but shares the piperidine and pyrimidinyl groups.
Uniqueness
4-[1-(6-Methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H22N4O2 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2/c1-12-9-14(17-11-16-12)19-4-2-3-13(10-19)15(20)18-5-7-21-8-6-18/h9,11,13H,2-8,10H2,1H3 |
InChI Key |
JKWPKEOTHYFYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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